molecular formula C22H22N2O2 B11409220 N-benzyl-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

N-benzyl-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11409220
M. Wt: 346.4 g/mol
InChI Key: MQFJMRWILGXGNX-UHFFFAOYSA-N
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Description

N-benzyl-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group, a dimethylphenoxy group, and a pyridinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate acyl chloride with an amine.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be attached via an etherification reaction using 3,4-dimethylphenol and an appropriate alkylating agent.

    Incorporation of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction using pyridine and a suitable coupling reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be investigated as a potential drug candidate or as a lead compound for drug development.

    Industry: It may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(3,4-dimethylphenoxy)-N-(pyridin-3-yl)acetamide: Similar structure with a different position of the pyridinyl group.

    N-benzyl-2-(3,4-dimethylphenoxy)-N-(pyridin-4-yl)acetamide: Similar structure with a different position of the pyridinyl group.

    N-benzyl-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)propionamide: Similar structure with a propionamide backbone instead of an acetamide backbone.

Uniqueness

N-benzyl-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-benzyl-2-(3,4-dimethylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H22N2O2/c1-17-11-12-20(14-18(17)2)26-16-22(25)24(21-10-6-7-13-23-21)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3

InChI Key

MQFJMRWILGXGNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)C

Origin of Product

United States

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